molecular formula C12H17NO3 B3048568 Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester CAS No. 174743-89-6

Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester

Cat. No. B3048568
M. Wt: 223.27 g/mol
InChI Key: ZLDCAJWAPVPCFY-UHFFFAOYSA-N
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Description

“Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester” is a chemical compound with the molecular formula C9H19NO3 . It is also known by other names such as “N-Boc-3-Amino-1-butanol” and "tert-Butyl (4-hydroxybutan-2-yl)carbamate" .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbamic acid group attached to a 3-hydroxy-1-methylpropyl group and a phenylmethyl ester group . The molecular weight of the compound is 189.25 .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 301.4±25.0 °C and a predicted density of 1.010±0.06 g/cm3 . It is recommended to be stored at a temperature of 2-8°C . The predicted pKa value of the compound is 12.32±0.46 .

Scientific Research Applications

Enantioselective Synthesis and Chiral Compounds

Carbamic acid derivatives are employed in the enantioselective preparation of dihydropyrimidones, highlighting their role in synthesizing chiral compounds through Mannich reactions and stereochemical configuration control (Goss et al., 2009).

Inhibitors of Calpain

Research has demonstrated the synthesis of specific carbamic acid derivatives as potent inhibitors of calpain, an enzyme involved in various cellular functions. This includes the synthesis of [1-[(5-hydroxy-4-(phenylmethyl)-3-oxazolidinyl)carbonyl]-2-ethylpropyl]carbamic acid phenylmethyl ester (MDL 104,903), providing insights into the mechanism of action for these inhibitors (Peet et al., 1999).

Chiral Intermediates for Drug Synthesis

The diastereoselective microbial reduction of carbamic acid derivatives has been explored for preparing chiral intermediates, such as in the total synthesis of the HIV protease inhibitor Atazanavir. This highlights the application of carbamic acid derivatives in the synthesis of pharmaceutically relevant compounds with high stereochemical purity (Patel et al., 2003).

Prodrug Forms and Bioconversion

Carbamic acid esters have been evaluated as prodrug forms for dopaminergic drugs, aiming to protect parent phenols against first-pass metabolism. This research provides insights into the stability and enzymatic lability of these compounds, offering potential applications in improving drug pharmacokinetics (Hansen et al., 1991).

Safety And Hazards

The compound is classified under the GHS07 hazard class and carries the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

benzyl N-(4-hydroxybutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-10(7-8-14)13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDCAJWAPVPCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444753
Record name Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester

CAS RN

174743-89-6
Record name Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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